molecular formula C20H15IN2O4 B15018823 N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B15018823
M. Wt: 474.2 g/mol
InChI Key: PMFOBBXIHDCKBV-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that features a combination of furan, iodophenyl, and benzodioxine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via electrophilic substitution reactions, often using iodine and a suitable catalyst.

    Formation of the Benzodioxine Ring: The benzodioxine ring is formed through the cyclization of catechol derivatives with appropriate aldehydes or ketones.

    Condensation Reaction: The final step involves the condensation of the furan and benzodioxine intermediates with hydrazine derivatives to form the carbohydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidizing conditions.

    Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s furan and iodophenyl groups allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets can vary depending on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its combination of furan, iodophenyl, and benzodioxine moieties, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H15IN2O4

Molecular Weight

474.2 g/mol

IUPAC Name

N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C20H15IN2O4/c21-15-4-1-13(2-5-15)17-8-6-16(27-17)12-22-23-20(24)14-3-7-18-19(11-14)26-10-9-25-18/h1-8,11-12H,9-10H2,(H,23,24)/b22-12+

InChI Key

PMFOBBXIHDCKBV-WSDLNYQXSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)I

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.